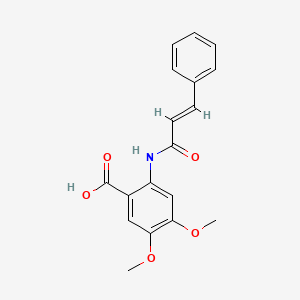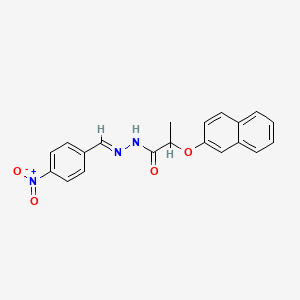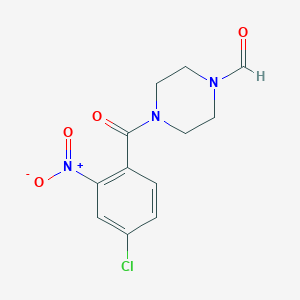
2-(cinnamoylamino)-4,5-dimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cinnamoylamino)-4,5-dimethoxybenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as N-(2,4-dimethoxyphenyl)-3-(3-oxo-1-phenylpropyl) acrylamide, and it belongs to the family of cinnamic acid derivatives. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
2-(cinnamoylamino)-4,5-dimethoxybenzoic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function.
作用機序
The mechanism of action of 2-(cinnamoylamino)-4,5-dimethoxybenzoic acid is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. The compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
2-(cinnamoylamino)-4,5-dimethoxybenzoic acid has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using various methods. Another advantage is that the compound exhibits various biochemical and physiological effects, which make it a promising candidate for therapeutic applications. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which makes it difficult to optimize its therapeutic effects. Another limitation is that the compound may exhibit off-target effects, which could lead to unwanted side effects.
将来の方向性
For the study of the compound include further elucidation of its mechanism of action, optimization of its therapeutic effects, and exploration of its potential use in the treatment of other diseases.
合成法
2-(cinnamoylamino)-4,5-dimethoxybenzoic acid can be synthesized using different methods. One of the most common methods is the reaction between 2,4-dimethoxybenzoic acid and cinnamoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using various techniques such as recrystallization and column chromatography. Other methods of synthesis include the reaction between 2,4-dimethoxybenzaldehyde and cinnamoyl chloride, and the reaction between 2,4-dimethoxybenzoic acid and cinnamic acid.
特性
IUPAC Name |
4,5-dimethoxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-10-13(18(21)22)14(11-16(15)24-2)19-17(20)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZGCVSPYBKHEQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)


![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)


![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)
![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)